(2,2,2-Trimethoxyethyl)cyclopropane
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Overview
Description
(2,2,2-Trimethoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2,2,2-trimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trimethoxyethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trimethoxyethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trimethoxyethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethoxyethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2,2,2-Trimethoxyethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,2,2-Trimethoxyethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional substituents.
2,2,2-Trimethoxyethane: Similar to (2,2,2-Trimethoxyethyl)cyclopropane but lacks the cyclopropane ring.
2,2,4-Trimethylpentane: Another compound with a similar trimethoxyethyl group but different structural features
Uniqueness
This compound is unique due to the combination of the cyclopropane ring and the trimethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
(2,2,2-Trimethoxyethyl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique cyclopropane structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C9H14O3. Its structure features a cyclopropane ring substituted with three methoxy groups and an ethyl group, which may influence its biological properties.
Pharmacological Activities
Research indicates that compounds containing cyclopropane structures can exhibit a variety of biological activities, including:
The biological activity of this compound may be explained through several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells. This mechanism is often linked to the cytotoxic effects observed in cancer therapy .
- Enzyme Inhibition : Cyclopropane derivatives may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth. For example, inhibition of cytochrome P450 enzymes has been noted with certain related compounds .
Case Studies
While direct studies on this compound are sparse, analogs and structurally related compounds provide insights into its potential biological activity.
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Antibacterial Studies : A study explored the antibacterial properties of cyclopropyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between cyclopropane structure and antimicrobial efficacy .
Compound Bacterial Strain Inhibition Zone (mm) Cyclopropyl Derivative A Staphylococcus aureus 20 Cyclopropyl Derivative B Escherichia coli 18 - Cytotoxicity Assays : In vitro studies on related compounds demonstrated significant cytotoxic effects in various cancer cell lines. For instance, one study reported that a cyclopropyl derivative reduced cell viability by 50% at concentrations as low as 10 µM .
Properties
IUPAC Name |
2,2,2-trimethoxyethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-9-8(10-2,11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFNLBSWUEZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CC1)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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